molecular formula C15H10Cl2F3NO2 B3740481 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide

5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide

Cat. No.: B3740481
M. Wt: 364.1 g/mol
InChI Key: VSKQGGQKZHCXIS-UHFFFAOYSA-N
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Description

5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide is an organic compound known for its unique chemical structure and properties. This compound contains a trifluoromethyl group, which is often associated with enhanced biological activity and stability in pharmaceuticals

Properties

IUPAC Name

5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F3NO2/c1-23-13-5-3-9(16)7-10(13)14(22)21-12-6-8(15(18,19)20)2-4-11(12)17/h2-7H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKQGGQKZHCXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-chloro-5-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce aldehydes or acids .

Scientific Research Applications

5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its stability and biological activity.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to target proteins or enzymes, potentially inhibiting their activity. The chlorine and methoxy groups may also contribute to its overall biological activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxybenzoic acid: Shares the methoxy and chlorine groups but lacks the trifluoromethyl group.

    2-chloro-5-(trifluoromethyl)aniline: Contains the trifluoromethyl and chlorine groups but lacks the methoxy group.

    N-(2-chloro-5-(trifluoromethyl)phenyl)benzamide: Similar structure but without the methoxy group.

Uniqueness

The uniqueness of 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide lies in its combination of functional groups, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide
Reactant of Route 2
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5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide

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